molecular formula C23H18FN3O4S B2560938 (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866344-93-6

(Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2560938
CAS No.: 866344-93-6
M. Wt: 451.47
InChI Key: NRVHTUQHNOFFKY-RWEWTDSWSA-N
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Description

(Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a fluorophenyl group, a tosylhydrazono moiety, and a chromene core, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.

    Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the chromene derivative through a nucleophilic substitution reaction, using reagents like fluorobenzene and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tosylhydrazono group, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted fluorophenyl-chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antioxidant, and anticancer activities. It is often used in research to study the mechanisms of these biological effects and to develop new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes involved in inflammatory and oxidative stress pathways, such as cyclooxygenase and lipoxygenase.

    Modulate Signaling Pathways: It affects signaling pathways related to cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.

    Bind to Receptors: The compound can bind to specific receptors, such as estrogen receptors, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
  • (Z)-N-(2-bromophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
  • (Z)-N-(2-methylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Uniqueness

Compared to its analogs, (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2Z)-N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-15-10-12-17(13-11-15)32(29,30)27-26-23-18(14-16-6-2-5-9-21(16)31-23)22(28)25-20-8-4-3-7-19(20)24/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVHTUQHNOFFKY-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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